REACTION_CXSMILES
|
[CH3:1][S:2][C:3]1[S:4][C:5]2[CH:11]=[C:10]([N+]([O-])=O)[CH:9]=[CH:8][C:6]=2[N:7]=1.[CH3:15][O:16][S:17]([C:20]1[CH:25]=[CH:24][C:23]([CH3:26])=[CH:22][CH:21]=1)(=[O:19])=[O:18]>CCOCC>[C:23]1([CH3:26])[CH:22]=[CH:21][C:20]([S:17]([O-:19])(=[O:16])=[O:18])=[CH:25][CH:24]=1.[CH3:15][N+:7]1[C:6]2[CH:8]=[CH:9][CH:10]=[CH:11][C:5]=2[S:4][C:3]=1[S:2][CH3:1] |f:3.4|
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Name
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|
Quantity
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0.5 g
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Type
|
reactant
|
Smiles
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CSC=1SC2=C(N1)C=CC(=C2)[N+](=O)[O-]
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Name
|
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
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COS(=O)(=O)C1=CC=C(C=C1)C
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Name
|
|
Quantity
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30 mL
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Type
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solvent
|
Smiles
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CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated from 120° C. to 145° C. over one hour
|
Duration
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1 h
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Type
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CUSTOM
|
Details
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The resulting amorphous solid was triturated with acetone
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Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.C[N+]1=C(SC2=C1C=CC=C2)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.4 mmol | |
AMOUNT: MASS | 0.57 g | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 63.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |